N-[4-(4-chlorophenoxy)phenyl]-2-furamide
Description
N-[4-(4-Chlorophenoxy)phenyl]-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a 4-(4-chlorophenoxy)phenyl group. This structure combines a furan ring (known for its electron-rich aromatic system) with a chlorinated phenoxy moiety, which may enhance lipophilicity and influence biological interactions. The compound's molecular formula is C₁₇H₁₁ClNO₃, with a molecular weight of 312.73 g/mol.
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-12-3-7-14(8-4-12)22-15-9-5-13(6-10-15)19-17(20)16-2-1-11-21-16/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWHHGZPMMLPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
5-(2-Chlorophenyl)-N-(4-Sulfamoylphenyl)-2-furamide
- Key Differences: The phenyl ring is substituted with a 2-chlorophenyl group instead of 4-chlorophenoxy, and the amide nitrogen is attached to a sulfamoylphenyl group.
- This may make it more suitable for antimicrobial applications .
5-[(4-Chloro-3-Methylphenoxy)Methyl]-N-[4-(Diethylamino)Phenyl]-2-Furamide
- Key Differences: A methyl group is added to the 3-position of the phenoxy ring, and the phenylamide group includes a diethylamino (–N(CH₂CH₃)₂) substituent.
- Impact: The diethylamino group increases basicity and water solubility, while the methyl group may sterically hinder interactions with hydrophobic binding pockets. These modifications could shift pharmacokinetic properties, such as blood-brain barrier permeability .
5-Bromo-N-[3-Chloro-4-(4-Morpholinyl)Phenyl]-2-Furamide
- Key Differences : Bromine replaces chlorine on the furan ring, and the phenylamide group contains a morpholinyl substituent.
- The morpholinyl group (–C₄H₈NO) introduces polarity, balancing solubility and bioavailability .
Modifications to the Core Structure
2-(4-Chlorophenoxy)-N-[(Furan-2-yl)Methyl]-N-{[4-(Propan-2-yl)Phenyl]Methyl}Acetamide
- Key Differences : The furan-2-carboxamide core is replaced with an acetamide linkage, and branching is introduced via an isopropyl group.
- Impact: The acetamide backbone may reduce metabolic stability compared to the rigid furan ring.
N-[3-Chloro-4-(4-Chlorophenoxy)Phenyl]-2-Hydroxy-3,5-Diiodo-Benzamide
- Key Differences : A benzamide core replaces the furamide, with additional iodine atoms at the 3- and 5-positions.
- Impact : Iodine’s high atomic weight increases radiopacity, suggesting utility in imaging applications. The hydroxyl group (–OH) introduces acidity, altering ionization under physiological conditions .
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